molecular formula C23H26ClN3O4 B2649838 (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide CAS No. 374099-03-3

(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide

Cat. No.: B2649838
CAS No.: 374099-03-3
M. Wt: 443.93
InChI Key: FLGWHHBJZHIROP-PGMHBOJBSA-N
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Description

(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a morpholinoethyl group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and morpholinoethyl intermediates, followed by their coupling under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide shares structural similarities with other compounds containing chlorophenyl, morpholinoethyl, and methoxybenzamide groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique properties and activities not found in other similar compounds. This uniqueness makes it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-[(Z)-1-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O4/c1-30-20-8-4-18(5-9-20)22(28)26-21(16-17-2-6-19(24)7-3-17)23(29)25-10-11-27-12-14-31-15-13-27/h2-9,16H,10-15H2,1H3,(H,25,29)(H,26,28)/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGWHHBJZHIROP-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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